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Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069 Get Quote

Introduction

5-Bromosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals and

other fine chemicals. Its selective synthesis from salicylic acid is a crucial process for

researchers in drug development and organic synthesis. This document provides detailed

protocols for the synthesis of 5-bromosalicylic acid via electrophilic aromatic substitution,

specifically the bromination of salicylic acid. The hydroxyl group of salicylic acid is a strongly

activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The

substitution of bromine at the C5 position is favored due to the directing effects of these

functional groups.

This application note outlines two common methods for this synthesis, summarizes the key

quantitative data, and provides detailed experimental procedures and characterization

information.

Data Presentation
Table 1: Comparison of Synthesis Methods for 5-Bromosalicylic Acid
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Parameter
Method 1: Bromine in
Acetic Acid

Method 2:
Tetrapropylammonium
Nonabromide

Brominating Agent Bromine (Br₂)
Tetrapropylammonium

nonabromide (Pr₄NBr₉)

Solvent Glacial Acetic Acid Dichloromethane (CH₂Cl₂)

Reaction Temperature 25-30°C 0°C to 23°C

Reaction Time Not specified, slow aspiration 0.5 hours

Reported Yield Not explicitly stated 95%[1]

Purity
High purity for pharmaceutical

use

Not explicitly stated, but

procedure suggests high purity

after workup

Table 2: Characterization Data for 5-Bromosalicylic Acid
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Analysis Expected Result

Appearance White to off-white crystalline powder

Molecular Formula C₇H₅BrO₃[1][2]

Molecular Weight 217.02 g/mol [1]

Melting Point 159-162 °C

¹H NMR

Signals corresponding to aromatic protons and

acidic protons of the hydroxyl and carboxyl

groups.

¹³C NMR

Signals for aromatic carbons, the carbonyl

carbon, and carbons attached to bromine and

the hydroxyl group.[3]

Mass Spec (m/z)
Molecular ion peak corresponding to C₇H₅BrO₃.

[3]

IR (cm⁻¹)

Peaks corresponding to O-H stretching (phenol),

C=O stretching (carboxylic acid), and C-Br

stretching.[3]

Experimental Protocols
Method 1: Synthesis of 5-Bromosalicylic Acid using
Bromine in Acetic Acid
This protocol is adapted from established methods for the direct bromination of salicylic acid.[4]

Materials:

Salicylic acid

Glacial acetic acid

Bromine

Distilled water
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Round-bottom flask

Magnetic stirrer and stir bar

Aspirator or gas dispersion tube

Büchner funnel and filter paper

Beakers and other standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve 10 g of salicylic acid in glacial acetic acid.

Slowly aspirate 12 g of bromine through the solution at a temperature of 25-30°C. The rate of

bromine addition is crucial to avoid the formation of byproducts like dibromo-salicylic acid.[4]

After the addition is complete, continue stirring the reaction mixture at room temperature until

the reaction is complete (monitoring by TLC is recommended).

Cool the reaction mixture to 10-20°C to crystallize the 5-bromosalicylic acid.[5]

Collect the crystalline product by vacuum filtration using a Büchner funnel.

Wash the collected crystals with cold dibromoethane followed by cold water to remove any

unreacted starting materials and impurities.[5]

Dry the purified 5-bromosalicylic acid.

Work-up and Purification: The crude product can be further purified by recrystallization from a

suitable solvent such as ethanol to obtain a product of high purity.[3]

Method 2: Synthesis of 5-Bromosalicylic Acid using
Tetrapropylammonium Nonabromide
This method utilizes a solid, stable source of bromine for a more controlled reaction.[1]

Materials:
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Salicylic acid (substrate)

Tetrapropylammonium nonabromide (Pr₄NBr₉)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Diethyl ether (Et₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask with a magnetic stir bar and rubber septum

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a rubber septum, add Pr₄NBr₉

(0.66 mmol) and 1 mL of CH₂Cl₂ under an inert atmosphere.[1]

Stir the solution and cool it to 0°C.

Add salicylic acid (2.0 mmol) to the cooled solution.[1]

Allow the reaction mixture to warm to 23°C. The reaction is exothermic.[1]

Stir for 0.5 hours, at which point the dark-red color of the nonabromide should disappear,

indicating the completion of the reaction. Monitor by TLC.[1]

Work-up and Purification:

Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ solution.[1]

Transfer the mixture to a separatory funnel and add 15 mL of water.

Extract the aqueous layer with diethyl ether (4 x 20 mL).[1]
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Combine the organic layers and wash with water (4 x 15 mL).[1]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure using a rotary evaporator to obtain the crude product.[1]

The crude product can be further purified by recrystallization.

Visualizations
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The bromine

molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich

aromatic ring of salicylic acid. The hydroxyl group directs the substitution to the ortho and para

positions. The C5 position (para to the hydroxyl group) is sterically more accessible.

Salicylic Acid Sigma Complex
(Wheland Intermediate)

+ Br₂

Br-Br

5-Bromosalicylic Acid- H⁺ HBr

Click to download full resolution via product page

Caption: Electrophilic aromatic substitution mechanism for the bromination of salicylic acid.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-
bromosalicylic acid.
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Caption: General experimental workflow for the synthesis of 5-bromosalicylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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